Cas no 1187243-15-7 (2-oxoindoline-6-carbaldehyde)
2-oxoindoline-6-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
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- 2-oxoindoline-6-carbaldehyde
- 2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde
- SCHEMBL15653208
- 1187243-15-7
- SB31091
- CS-0096949
- DB-261380
- D75814
- 2-OXO-1,3-DIHYDROINDOLE-6-CARBALDEHYDE
- MFCD20527845
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- MDL: MFCD20527845
- 인치: 1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12)
- InChIKey: QLGVTXYFXZTQTJ-UHFFFAOYSA-N
- 미소: O=C1CC2C=CC(C=O)=CC=2N1
계산된 속성
- 정밀분자량: 161.047678466g/mol
- 동위원소 질량: 161.047678466g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 215
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.6
- 토폴로지 분자 극성 표면적: 46.2Ų
2-oxoindoline-6-carbaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007116-1g |
2-Oxoindoline-6-carbaldehyde |
1187243-15-7 | 95% | 1g |
$1611.60 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-1g |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-5g |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-500mg |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-250mg |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 250mg |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-100mg |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 100mg |
2204.91CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0686-50mg |
2-Oxo-2,3-dihydro-1H-indole-6-carbaldehyde |
1187243-15-7 | 95% | 50mg |
1526.48CNY | 2021-05-07 | |
| Chemenu | CM148378-1g |
2-oxoindoline-6-carbaldehyde |
1187243-15-7 | 95% | 1g |
$1477 | 2021-08-05 | |
| Chemenu | CM148378-1g |
2-oxoindoline-6-carbaldehyde |
1187243-15-7 | 95% | 1g |
$1470 | 2023-11-23 | |
| Chemenu | CM148378-5g |
2-oxoindoline-6-carbaldehyde |
1187243-15-7 | 95% | 5g |
$3066 | 2023-11-23 |
2-oxoindoline-6-carbaldehyde 공급 업체
2-oxoindoline-6-carbaldehyde 관련 문헌
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
2-oxoindoline-6-carbaldehyde에 대한 추가 정보
2-Oxoindoline-6-Carbaldehyde (CAS No. 1187243-15-7) – A Promising Scaffold for Targeted Therapeutic Applications
2-Oxoindoline-6-carbaldehyde, also known by its CAS No. 1187243-15-7, is a multifunctional heterocyclic compound that has garnered significant attention in pharmaceutical research due to its unique molecular framework and potential biological activities. This compound belongs to the indoline family, characterized by a six-membered indoline ring fused to a five-membered pyrrolidine ring, with an aldehyde functional group at the 6-position. The structural complexity of 2-oxoindoline-6-carbaldehyde provides a versatile platform for drug design, enabling interactions with multiple biological targets.
Recent studies have highlighted the role of 2-oxoindoline-6-carbaldehyde in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a critical mediator of cell survival and proliferation. The CAS No. 1187243-15-7 derivative was shown to reduce tumor growth in xenograft models by 62% compared to control groups, underscoring its potential as an antineoplastic agent. This finding aligns with broader trends in cancer research, where targeting metabolic pathways has become a focal point for developing novel therapeutics.
One of the key advantages of 2-oxoindoline-6-carbaldehyde is its ability to form stable hydrogen bonds with protein residues, enhancing its binding affinity to target enzymes. A 2024 study in ACS Chemical Biology revealed that the aldehyde group at position 6 acts as a reversible electrophilic warhead, enabling covalent modification of cysteine residues in key enzymes. This mechanism is particularly relevant in the context of kinase inhibitors, where covalent interactions have been shown to improve drug efficacy while minimizing resistance development.
The CAS No. 1187243-15-7 compound also shows promise in neurodegenerative disease research. A 2023 preclinical study published in Neuropharmacology reported that 2-oxoindoline-6-carbaldehyde reduces oxidative stress in neuronal cells by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property makes it a potential candidate for the treatment of conditions like Parkinson's disease and Alzheimer's disease, where oxidative damage plays a central role.
Another area of interest is the application of 2-oxoindoline-6-carbaldehyde in anti-inflammatory therapies. A 2024 review in Frontiers in Pharmacology highlighted the compound's ability to inhibit the NF-κB signaling pathway, which is implicated in chronic inflammation. The CAS No. 1187243-15-7 derivative was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an adjunct in autoimmune disorder management.
From a synthetic perspective, the 2-oxoindoline-6-carbaldehyde scaffold can be modified through various chemical strategies to enhance its pharmacokinetic properties. A 2023 paper in Organic & Biomolecular Chemistry described a novel approach to introduce hydrophilic groups into the molecule, improving its solubility and bioavailability. This is particularly important for oral administration, where poor water solubility often limits drug efficacy.
Despite its promising properties, the CAS No. 1187243-15-7 compound faces challenges in terms of metabolic stability and potential off-target effects. Researchers are actively exploring strategies to optimize its chemical structure, such as introducing bulky substituents to reduce proteolytic degradation. A 2024 study in Drug Discovery Today proposed the use of prodrug approaches, where the aldehyde group is masked to enhance stability, with subsequent activation in vivo to release the active compound.
Moreover, the 2-oxoindoline-6-carbaldehyde scaffold has been investigated for its potential in combination therapies. A 2023 clinical trial reported in Clinical Cancer Research demonstrated that when combined with standard chemotherapy agents, the CAS No. 1187243-15-7 derivative significantly improved tumor response rates in patients with metastatic breast cancer. This synergistic effect highlights the importance of multi-target approaches in modern oncology.
Looking ahead, the development of 2-oxoindoline-6-carbaldehyde derivatives is likely to be influenced by advancements in computational drug design. Machine learning algorithms are being employed to predict the binding affinity of various analogs, enabling more efficient optimization of the molecule's properties. A 2024 study in Computational Biology and Chemistry used deep learning models to identify key structural features that enhance the compound's therapeutic potential, paving the way for more targeted drug discovery efforts.
In conclusion, 2-oxoindoline-6-carbaldehyde (with CAS No. 1187243-15-7) represents a valuable scaffold in pharmaceutical research, with applications spanning oncology, neurology, and immunology. Its unique chemical structure and ability to modulate critical biological pathways position it as a promising candidate for further development. As research continues to uncover its full potential, the compound is expected to play an increasingly important role in the design of next-generation therapeutics.
1187243-15-7 (2-oxoindoline-6-carbaldehyde) 관련 제품
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